molecular formula C22H26N2O7 B2591948 沙利度胺-O-C8-COOH CAS No. 2225148-51-4

沙利度胺-O-C8-COOH

货号 B2591948
CAS 编号: 2225148-51-4
分子量: 430.457
InChI 键: JDVPWEYIVOQCDX-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Thalidomide-O-C8-COOH is a Thalidomide-based Cereblon ligand used in the recruitment of CRBN protein . It can be connected to the ligand for protein by a linker to form PROTACs . This product is ready for conjugation to target proteins for PROTAC R&D .


Molecular Structure Analysis

Thalidomide-O-C8-COOH is a Thalidomide-based Cereblon ligand . It contains a cereblon ligand, an alkylC8 chain, and a terminal carboxylic acid . The molecular weight is 430.45 and the formula is C22H26N2O7 .


Physical And Chemical Properties Analysis

Thalidomide-O-C8-COOH has a molecular weight of 430.45 and the formula is C22H26N2O7 . Unfortunately, the specific physical and chemical properties of Thalidomide-O-C8-COOH are not detailed in the available resources.

科学研究应用

沙利度胺和疾病治疗

免疫调节和抗炎作用

沙利度胺因其免疫调节和抗炎特性而在治疗多种疾病方面显示出前景。值得注意的是,它已被研究用于治疗艾滋病毒/艾滋病、类风湿关节炎、克罗恩病和多发性骨髓瘤等疾病的潜在治疗用途。沙利度胺影响细胞因子调节,特别是肿瘤坏死因子-α (TNF-α),并平衡淋巴细胞亚群,这有助于其在这些疾病中的治疗效果 (Matthews & McCoy, 2003).

抗血管生成特性

沙利度胺的抗血管生成特性已被用于治疗癌症和需要抑制血管生长的疾病。这些作用通过调节血管内皮生长因子 (VEGF) 水平和参与血管生成和细胞增殖的相关蛋白质的表达来介导 (Mercurio 等,2017).

研究用途和机制

免疫调节中的作用机制

沙利度胺通过细胞色素 c 依赖性途径诱导人单核细胞凋亡,该途径独立于 CD95/CD95 配体、TNF-RI 和 TRAIL-R1 途径。该过程涉及抑制 AKT-1 激酶、细胞色素 c 的线粒体释放以及 caspase-9 和 caspase-3 的激活,突出了可能对其治疗效果做出贡献的复杂免疫调节机制 (Gockel 等,2004).

沙利度胺类似物的开发

沙利度胺类似物的研究旨在提高治疗效果,同时最大程度地减少毒性。这些努力包括合成构型稳定的类似物,例如 4-三氟甲基沙利度胺,预计它们将保持生物活性,同时减少副作用,为基于沙利度胺的新型药物开辟了道路 (Soloshonok 等,2009).

安全和危害

The major toxicities of Thalidomide, which Thalidomide-O-C8-COOH is based on, are birth defects, sensorimotor peripheral neuropathy, somnolence, rash, fatigue, and constipation. Less common side effects include deep venous thrombosis, Stevens-Johnson syndrome, elevated liver enzymes, malaise, and peripheral edema .

未来方向

Thalidomide and its analogues have shown promising results in phase III clinical trials . Ongoing and future trials may provide further insights into the current role of Thalidomide-O-C8-COOH, especially by comparing Thalidomide-containing regimens with protocols based on newer-generation IMiDs and by investigating Thalidomide-O-C8-COOH’s association with novel therapies .

属性

IUPAC Name

9-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]oxynonanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H26N2O7/c25-17-12-11-15(20(28)23-17)24-21(29)14-8-7-9-16(19(14)22(24)30)31-13-6-4-2-1-3-5-10-18(26)27/h7-9,15H,1-6,10-13H2,(H,26,27)(H,23,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JDVPWEYIVOQCDX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C(=CC=C3)OCCCCCCCCC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H26N2O7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

430.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。